molecular formula C32H36N4 B11533950 2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline

2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline

Cat. No.: B11533950
M. Wt: 476.7 g/mol
InChI Key: VQAAELPUGCJRKL-UHFFFAOYSA-N
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Description

2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline is a complex organic compound belonging to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with benzylpiperidine. One common method is the condensation reaction between 2,3-dichloroquinoxaline and 4-benzylpiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoxaline core are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline stands out due to the presence of benzylpiperidine groups, which may enhance its biological activity and specificity. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C32H36N4

Molecular Weight

476.7 g/mol

IUPAC Name

2,3-bis(4-benzylpiperidin-1-yl)quinoxaline

InChI

InChI=1S/C32H36N4/c1-3-9-25(10-4-1)23-27-15-19-35(20-16-27)31-32(34-30-14-8-7-13-29(30)33-31)36-21-17-28(18-22-36)24-26-11-5-2-6-12-26/h1-14,27-28H,15-24H2

InChI Key

VQAAELPUGCJRKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3N5CCC(CC5)CC6=CC=CC=C6

Origin of Product

United States

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